1-(Dimethylsulfamoyl)pyrazole

Vue d'ensemble

Description

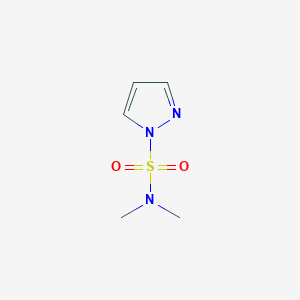

1-(Dimethylsulfamoyl)pyrazole is an organic compound with the molecular formula C₅H₉N₃O₂S It is a derivative of pyrazole, characterized by the presence of a dimethylsulfamoyl group attached to the nitrogen atom of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Dimethylsulfamoyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, can further optimize the industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Dimethylsulfamoyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or alkoxides replace the dimethylsulfamoyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.

Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of 1-(Dimethylsulfamoyl)pyrazole

The synthesis of this compound typically involves the reaction of appropriate hydrazones with dimethyl sulfonamide derivatives. The compound can be synthesized through various methods, including the Vilsmeier–Haack reaction, which allows for functionalization at different positions on the pyrazole ring.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key applications include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, compounds derived from substituted enaminones demonstrated notable activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. Research indicates that derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Recent investigations have highlighted the anticancer effects of pyrazole derivatives. For example, certain compounds have shown efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Neurological Applications : Some studies suggest that pyrazoles can modulate neurochemical pathways, offering promise in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives against standard bacterial strains. Among them, compound P11 (a derivative of this compound) exhibited the highest activity against both Gram-positive and Gram-negative bacteria after a 24-hour incubation period .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests their potential utility in managing chronic inflammatory conditions .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound derivatives inhibited cell proliferation and induced apoptosis. These findings underscore the need for further exploration into their mechanism of action and therapeutic potential in oncology .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(Dimethylsulfamoyl)pyrazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the enzyme and the specific interactions between the compound and the enzyme’s active site.

Comparaison Avec Des Composés Similaires

1-(Dimethylsulfamoyl)pyrazole can be compared with other similar compounds, such as:

1-(Methylsulfamoyl)pyrazole: Similar structure but with one less methyl group. It may exhibit different reactivity and biological activity due to the absence of the additional methyl group.

1-(Ethylsulfamoyl)pyrazole: Contains an ethyl group instead of a dimethyl group. This structural variation can influence its chemical properties and applications.

1-(Phenylsulfamoyl)pyrazole:

Activité Biologique

1-(Dimethylsulfamoyl)pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₈N₄O₂S and a molecular weight of approximately 172.21 g/mol. The compound features a pyrazole ring substituted with a dimethylsulfamoyl group, which contributes to its biological activity.

Pharmacological Activities

The biological activity of this compound has been studied extensively, revealing several pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown significant antimicrobial effects against various bacterial strains. Research indicates that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Several studies have highlighted the anticancer activity of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HL-60 (leukemia), and A375 (melanoma). IC50 values for these compounds range from low micromolar to nanomolar concentrations .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The dimethylsulfamoyl group can interact with active sites of various enzymes, leading to inhibition. This property is particularly relevant in cancer therapy where enzyme modulation is crucial for controlling cell proliferation .

- Protein Binding : The compound's ability to form stable complexes with proteins may enhance its therapeutic efficacy by altering protein function or stability .

Synthesis Methods

This compound can be synthesized through various chemical routes. A common method involves the reaction of pyrazole derivatives with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction typically takes place in organic solvents like dichloromethane at room temperature .

Data Tables

Here is a summary table showcasing the biological activities and IC50 values of related pyrazole compounds:

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Activity : A study by Inceler et al. evaluated various diarylpyrazoles for their anticancer effects, finding that certain derivatives exhibited significant cytotoxicity against Raji and HL60 cell lines, with IC50 values indicating potent activity .

- Case Study on Anti-inflammatory Properties : Selvam et al. synthesized novel pyrazole derivatives that demonstrated substantial inhibition of TNF-α and IL-6 production in vitro, suggesting their potential as anti-inflammatory agents .

Propriétés

IUPAC Name |

N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSRCRZAGKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449580 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36061-00-4 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.